molecular formula C₂₀H₂₅NO₆S B1663427 Edonerpic maleate CAS No. 519187-97-4

Edonerpic maleate

Cat. No. B1663427
M. Wt: 407.5 g/mol
InChI Key: RLUCYBFCLXANSO-BTJKTKAUSA-N
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Description

Edonerpic maleate, also known as T-817, is a neuroprotectant . It is an orally available neurotrophic agent being developed for the treatment of Alzheimer’s disease . It reportedly activates sigma receptors . The compound has been reported in various cell-based and preclinical models to protect neurons against Aβ-induced neurotoxicity and memory deficits .


Molecular Structure Analysis

Edonerpic maleate has a chemical formula of C20H25NO6S . Its exact mass is 291.13 and its molecular weight is 407.481 .


Chemical Reactions Analysis

Edonerpic maleate has been found to regulate glutamate receptors through CRMP2- and Arc-mediated mechanisms in response to brain trauma . It exerts protective activity when added within 2 hours following injury .


Physical And Chemical Properties Analysis

Edonerpic maleate is a low molecular-weight compound . It has a chemical formula of C20H25NO6S, an exact mass of 291.13, and a molecular weight of 407.481 .

Scientific Research Applications

Alzheimer's Disease Treatment

Edonerpic maleate has been explored for its potential in treating Alzheimer's disease. A Phase 2 randomized clinical trial assessed the efficacy, safety, and tolerability of edonerpic for patients with mild to moderate Alzheimer's disease. The study found that edonerpic maleate appeared safe and tolerable, but there was no evidence for a clinical effect among patients with mild to moderate Alzheimer's disease (Schneider et al., 2019).

Enhancing Stroke Recovery

Edonerpic maleate has shown promise in enhancing recovery after brain damage, such as from a stroke. It has been found to enhance synaptic plasticity and facilitate motor function recovery in mice and nonhuman primates following brain injury. This is achieved through its binding to collapsin-response-mediator-protein 2 (CRMP2), which is thought to be related to synaptic plasticity and learning (Abe et al., 2018); (Takahashi, 2019).

Neuroscience and Brain Injury

In neuroscience, edonerpic maleate is being studied for its effects on synaptic plasticity and functional recovery post-traumatic brain injury. Its potential in enhancing intact sensory systems that compensate for visual loss has also been discussed. This compound has been shown to accelerate recovery after brain damage with rehabilitative training (Villanueva, 2018).

Central Nervous System Damage Recovery

Further research indicates that edonerpic maleate could be a clinically potent compound for accelerating rehabilitation after damage to the central nervous system. It facilitates synaptic glutamate AMPA receptor delivery, leading to the acceleration of motor function recovery after cortical or spinal cord cryoinjury (Susumu & Takahashi, 2021).

Pain Management Research

Edonerpic maleate has also been evaluated for its potential as a CRMP2 inhibitor for pain relief. However, the study found that while CRMP2 inhibiting compounds remain a viable strategy for developing new pain inhibitors, edonerpic maleate was an unlikely candidate for this purpose (Moutal et al., 2019).

Safety And Hazards

In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and vomiting . Edonerpic maleate appeared to be safe and tolerable, with expected gastrointestinal symptoms occurring early .

properties

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUCYBFCLXANSO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-817 maleate

CAS RN

519187-97-4
Record name T-817 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-817 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
LS Schneider, RG Thomas, S Hendrix… - JAMA …, 2019 - jamanetwork.com
… (1:1:1 allocation) to placebo or 224 mg or 448 mg of edonerpic maleate, once per day. … mg of edonerpic maleate, and 120 of 158 participants (76.0%) to 448 mg of edonerpic maleate …
Number of citations: 28 jamanetwork.com
H Abe, S Jitsuki, W Nakajima, Y Murata… - Science, 2018 - science.org
… of edonerpic maleate on neuronal function, we focused on the roles of edonerpic maleate in … To examine whether edonerpic maleate affects experience-dependent synaptic AMPAR …
Number of citations: 69 www.science.org
A Moutal, Z Shan, VG Miranda, L François-Moutal… - Channels, 2019 - Taylor & Francis
… of edonerpic maleate … edonerpic maleate; (ii) edonerpic maleate had no effect on CRMP2 expression and phosphorylation in dorsal root ganglion (DRG) neurons; (iii) edonerpic maleate…
Number of citations: 2 www.tandfonline.com
T Chen, LK Yang, P Ai, J Zhu, CH Hang… - Cell Death Discovery, 2022 - nature.com
… , edonerpic maleate improves long-term neurological function after TBI. Furthermore, edonerpic maleate … In summary, our results identify edonerpic maleate as a clinically potent small …
Number of citations: 4 www.nature.com
AR Pines, MG Sattur, KR Abi-Aad, BR Bendok - Neurosurgery, 2019 - journals.lww.com
… The study by Abe et al 2 reported on here shows the edonerpic maleate can improve motor … Edonerpic maleate has gone through phase 1 trials, and even some phase 2 trials to …
Number of citations: 7 journals.lww.com
阿部弘基, アベヒロキ - ycu.repo.nii.ac.jp
… of edonerpic maleate was proven. However, its clinical application has not been determined. In order to explore actions of edonerpic maleate … To examine whether edonerpic maleate …
Number of citations: 2 ycu.repo.nii.ac.jp
D McCarthy, RM Starke, RJ Komotar, ES Connolly - Neurosurgery, 2018 - journals.lww.com
… Edonerpic maleate has primarily been studied for its potential applications in Alzheimer's disease, though its role in medicine has yet to be elucidated. EM has already passed phase 1 …
Number of citations: 7 journals.lww.com
W Nakajima, T Takahashi - Journal of Medicines Development …, 2022 - journal.arttte.com
… Furthermore, edonerpic maleate enhanced the upper limb function recovery of macaque … verify the efficacy of edonerpic maleate in stroke patients and has attracted global attention. …
Number of citations: 0 journal.arttte.com
T Takahashi - Current Opinion in Neurology, 2019 - ncbi.nlm.nih.gov
… administration of edonerpic maleate [19 ▪▪ ]. This unique characteristic of edonerpic maleate can … Interestingly, the administration of edonerpic maleate promoted functional recovery after …
Number of citations: 10 www.ncbi.nlm.nih.gov
S Jitsuki - Folia Pharmacologica Japonica, 2022 - search.ebscohost.com
… novel small compound, edonerpic maleate, as a drug which facilitates experience-dependent synaptic delivery of AMPA receptor. We found that edonerpic maleate binds to Collapsin-…
Number of citations: 3 search.ebscohost.com

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